For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Distearyl Thiodipropionate
Introduction
Distearyl thiodipropionate (DSTDP) is an organosulfur compound widely recognized for its antioxidant properties. It is a diester of thiodipropionic acid and stearyl alcohol.[1] Primarily utilized as a secondary, or hydroperoxide-decomposing, antioxidant, DSTDP plays a crucial role in preventing the oxidative degradation of various organic materials, particularly polymers.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of distearyl thiodipropionate, with a focus on aspects relevant to researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
Distearyl thiodipropionate is structurally characterized by a central sulfur atom linked to two propionate (B1217596) groups, which are in turn esterified with two stearyl (octadecyl) alcohol chains. This structure confers a high molecular weight and lipophilic nature to the molecule.
Table 1: Chemical Identification of Distearyl Thiodipropionate
| Identifier | Value | Reference(s) |
| IUPAC Name | octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | [4] |
| CAS Number | 693-36-7 | [2] |
| Molecular Formula | C42H82O4S | [5] |
| Molecular Weight | 683.16 g/mol | [5] |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | [4] |
| InChI Key | PWWSSIYVTQUJQQ-UHFFFAOYSA-N | [4] |
| Synonyms | Dioctadecyl 3,3'-thiodipropionate, Antioxidant STDP, DSTDP | [2] |
Physicochemical Properties
DSTDP is a white crystalline powder or flake-like solid at room temperature.[2] Its physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties of Distearyl Thiodipropionate
| Property | Value | Reference(s) |
| Appearance | White crystalline powder or granules | [2] |
| Melting Point | 63-69 °C | [2] |
| Boiling Point | ~704.8 °C (estimated) | [6] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, carbon disulfide, and carbon tetrachloride; Difficult to dissolve in dimethylformamide and toluene; Insoluble in acetone (B3395972) and ethanol (B145695). | [2] |
| Density | ~0.9 g/cm³ | [6] |
| Flash Point | ~323.7 °C (estimated) |
Table 3: Chemical and Toxicological Properties of Distearyl Thiodipropionate
| Property | Value/Information | Reference(s) |
| Stability | Stable under normal temperatures and pressures. | [5] |
| Toxicity | Generally considered to have low toxicity. Oral LD50 (rat) > 5000 mg/kg. | [6] |
| Metabolism | Poorly absorbed from the intestinal tract in animals. The majority is excreted in the feces, with a small amount appearing in the urine as thiodipropionic acid. | [4][6] |
| Biodegradation | Considered to be inherently biodegradable. | [4] |
Synthesis and Manufacturing
The primary method for synthesizing distearyl thiodipropionate is through the direct esterification of thiodipropionic acid with stearyl alcohol.[5] Another common industrial method involves the transesterification of lower alkyl esters of thiodipropionic acid, such as dimethyl thiodipropionate, with stearyl alcohol.[7]
Experimental Protocol: General Esterification Procedure
While specific, detailed industrial protocols are proprietary, a general laboratory-scale procedure for the esterification of a carboxylic acid with an alcohol is as follows. This can be adapted for the synthesis of distearyl thiodipropionate.
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a condenser, charge thiodipropionic acid and a molar excess of stearyl alcohol.
-
Catalyst Addition: Introduce an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reaction: Heat the mixture to a temperature typically ranging from 120 to 160°C. The reaction is driven to completion by the removal of water, often through azeotropic distillation.
-
Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium carbonate solution. Wash the organic layer with water to remove any remaining salts and impurities.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final distearyl thiodipropionate product.
Caption: General workflow for the synthesis of distearyl thiodipropionate.
Mechanism of Action as an Antioxidant
Distearyl thiodipropionate functions as a secondary antioxidant, meaning it decomposes hydroperoxides (ROOH) that are formed during the initial stages of oxidation of organic materials. This action prevents the chain propagation reactions that lead to degradation. The sulfur atom in the DSTDP molecule is oxidized in this process, converting the harmful hydroperoxides into stable, non-radical products, primarily alcohols. DSTDP is often used synergistically with primary antioxidants (radical scavengers), such as hindered phenols, to provide enhanced stabilization.[2]
Caption: Peroxide decomposition by distearyl thiodipropionate.
Analytical Methods
The analysis of distearyl thiodipropionate is crucial for quality control and for studying its fate in various matrices. High-performance liquid chromatography (HPLC) is a common technique for its quantification.
Experimental Protocol: HPLC Analysis Outline
A detailed, validated protocol for a specific application should be developed, but a general approach for the analysis of DSTDP by reverse-phase HPLC is as follows:
-
Standard Preparation: Prepare a stock solution of high-purity distearyl thiodipropionate in a suitable solvent (e.g., acetonitrile (B52724) or chloroform) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Extract the DSTDP from the sample matrix using an appropriate solvent. The extraction method will depend on the nature of the sample (e.g., polymer, biological fluid). The extract may require filtration before injection.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[8][9] Phosphoric acid or formic acid may be added to improve peak shape.[8][9]
-
Detection: Due to the lack of a strong chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed. Mass spectrometry (MS) can also be used for more sensitive and specific detection.
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Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of DSTDP in the samples by comparing their peak areas to the calibration curve.
Caption: Workflow for the analysis of distearyl thiodipropionate by HPLC.
Relevance to Drug Development and Biological Systems
The primary applications of distearyl thiodipropionate are in the plastics, rubber, and cosmetics industries as a stabilizer.[2][10] In the context of drug development, its direct role is limited. There is no significant scientific literature suggesting that DSTDP modulates specific biological signaling pathways or has therapeutic effects.
However, its properties are relevant in a few areas:
-
Excipient in Formulations: DSTDP could potentially be used as a stabilizing excipient in topical or other formulations where lipid-soluble components are susceptible to oxidation.[2] Its low toxicity and poor absorption are advantageous in this regard.
-
Metabolism and Safety: Studies on related thiodipropionate esters indicate that they are metabolized to thiodipropionic acid and the corresponding fatty alcohol.[6] Distearyl thiodipropionate itself is poorly absorbed.[4][6] The Cosmetic Ingredient Review Expert Panel has concluded that DSTDP is safe for use in cosmetic products when formulated to be non-irritating.[4][10] This low level of biological interaction and toxicity is important for any potential use in pharmaceutical formulations.
Conclusion
Distearyl thiodipropionate is a well-characterized and widely used secondary antioxidant. Its chemical and physical properties are well-documented, and its mechanism of action in preventing oxidative degradation is understood. While its primary applications are industrial, its low toxicity and stabilizing properties may offer limited potential as an excipient in pharmaceutical formulations. For researchers and drug development professionals, an understanding of its properties is essential when considering its use or when it is encountered as a component in materials used for packaging or delivery devices. Further research into its biocompatibility and potential interactions in biological systems would be necessary to expand its application in the pharmaceutical field.
References
- 1. hplc.com [hplc.com]
- 2. DISTEARYL THIODIPROPIONATE - Ataman Kimya [atamanchemicals.com]
- 3. RP-HPLC Determination of the Anti-oxidant Dilauryl Thiodipropionate | Semantic Scholar [semanticscholar.org]
- 4. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Distearyl thiodipropionate | bioactive compound | CAS# 693-36-7 | InvivoChem [invivochem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Distearyl thiodipropionate | SIELC Technologies [sielc.com]
- 9. Separation of Distearyl thiodipropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
